
Doxaprost
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Doxaprost is a synthetic analog of Prostaglandin E1 (PGE1) with the molecular formula C21H36O4 . It is primarily known for its bronchodilator properties and is used in the treatment of symptoms associated with benign prostatic hyperplasia and hypertension . This compound is also noted for its potency and prolonged duration of effect compared to other similar compounds .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Doxaprost involves multiple steps, starting from the basic structure of Prostaglandin E1. . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of high-purity reagents and solvents to minimize impurities and ensure the quality of the final product .
化学反应分析
Types of Reactions: Doxaprost undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: In substitution reactions, one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions include various hydroxylated, methylated, and oxidized derivatives of this compound, which can have different pharmacological properties .
科学研究应用
Doxaprost has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of structural modifications on the activity of Prostaglandin analogs.
Biology: Investigated for its effects on cellular signaling pathways and its potential role in modulating inflammatory responses.
Medicine: Explored for its therapeutic potential in treating respiratory conditions, hypertension, and benign prostatic hyperplasia.
作用机制
Doxaprost exerts its effects by binding to specific receptors on the surface of target cells, leading to the activation of intracellular signaling pathways. The primary molecular targets include the prostaglandin receptors, which are involved in regulating smooth muscle tone and inflammatory responses . The activation of these receptors leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation and improved airflow .
相似化合物的比较
Prostaglandin E1 (PGE1): The parent compound from which Doxaprost is derived.
Prostaglandin E2 (PGE2): Another analog with similar bronchodilator properties but different pharmacokinetics.
Prostaglandin F2α (PGF2α): Known for its role in inducing labor and controlling postpartum hemorrhage.
Uniqueness of this compound: this compound is unique due to its enhanced potency and prolonged duration of action compared to other prostaglandin analogs. It also has a more favorable side effect profile, making it a preferred choice in certain therapeutic applications .
属性
分子式 |
C21H36O4 |
|---|---|
分子量 |
352.5 g/mol |
IUPAC 名称 |
7-[2-[(E)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C21H36O4/c1-3-4-9-15-21(2,25)16-14-17-12-13-19(22)18(17)10-7-5-6-8-11-20(23)24/h14,16-18,25H,3-13,15H2,1-2H3,(H,23,24)/b16-14+ |
InChI 键 |
KTEHTTNELUAQFC-JQIJEIRASA-N |
手性 SMILES |
CCCCCC(C)(/C=C/C1CCC(=O)C1CCCCCCC(=O)O)O |
规范 SMILES |
CCCCCC(C)(C=CC1CCC(=O)C1CCCCCCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-[(1S)-1-amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B10784840.png)
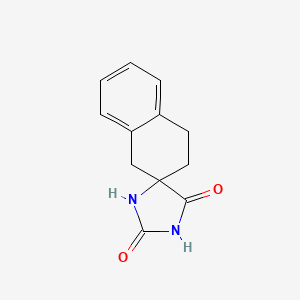
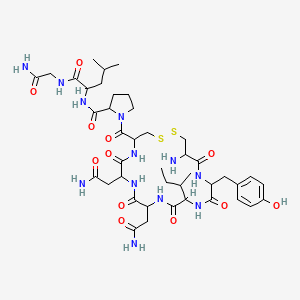
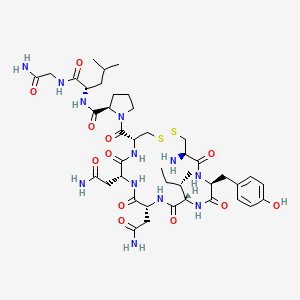
![3-[3-(4-propoxyphenyl)propyl]-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-8-ol](/img/structure/B10784858.png)
![7-[(1R)-2-[(E)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B10784866.png)
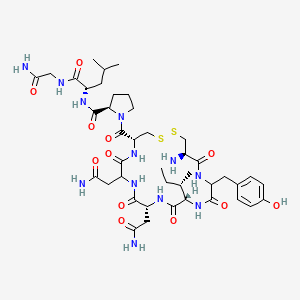
![[3-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B10784885.png)
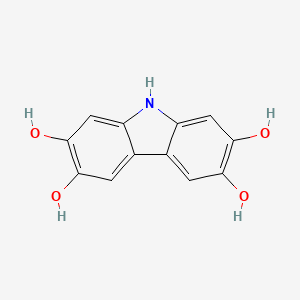
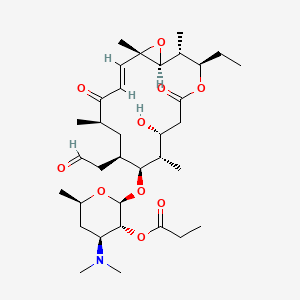

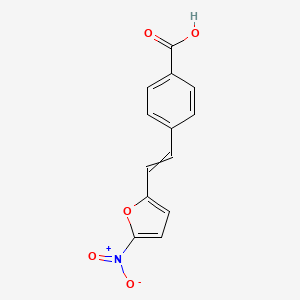
![methyl (13S,15R,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-[[(2R,3S)-1-ethoxy-3-methyl-1-oxopentan-2-yl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B10784916.png)
![[3-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate;bromide](/img/structure/B10784929.png)
